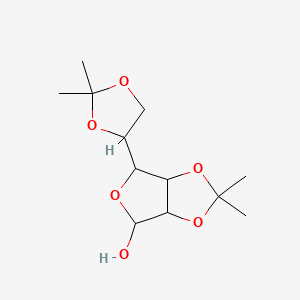
5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one: is a heterocyclic compound that features a benzoxazole ring system with an amino group and a difluoroethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-difluoroethylamine with a suitable benzoxazole precursor in the presence of a cyclizing agent. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the difluoroethyl group to a more reduced form, such as a mono-fluoroethyl or ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Mono-fluoroethyl or ethyl derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one exerts its effects involves interactions with specific molecular targets. The difluoroethyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biological activity. The benzoxazole ring system can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
- 5-Amino-3-(2,2-difluoroethyl)-1-ethylpyrimidine-2,4(1h,3h)-dione
- 5-Amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile
Uniqueness: Compared to similar compounds, 5-Amino-3-(2,2-difluoroethyl)-2,3-dihydro-1,3-benzoxazol-2-one stands out due to its unique combination of a benzoxazole ring with a difluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and specific binding interactions, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H8F2N2O2 |
|---|---|
Poids moléculaire |
214.17 g/mol |
Nom IUPAC |
5-amino-3-(2,2-difluoroethyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H8F2N2O2/c10-8(11)4-13-6-3-5(12)1-2-7(6)15-9(13)14/h1-3,8H,4,12H2 |
Clé InChI |
YYLPTNOIPOXYQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N(C(=O)O2)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)









![N-[3-(hydroxymethyl)phenyl]cyclobutanecarboxamide](/img/structure/B12076097.png)

